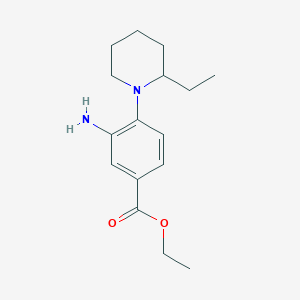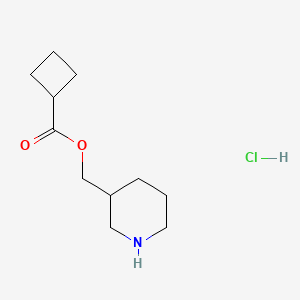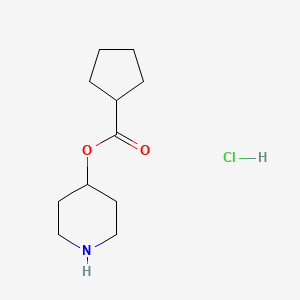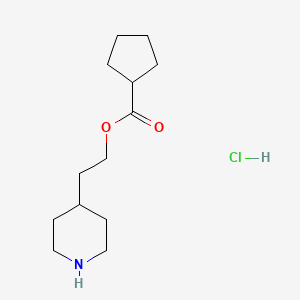
2-(4-Piperidinyl)ethyl cyclopentanecarboxylate hydrochloride
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Anticancer Applications
The compound has been integrated into the synthesis of propanamide derivatives bearing a 4-piperidinyl-1,3,4-oxadiazole structure, showing promising anticancer properties. In particular, certain synthesized compounds exhibited strong anticancer activities, with low IC50 values, suggesting their potential as potent anticancer agents. However, further in vivo studies are recommended to confirm their therapeutic effectiveness (Rehman et al., 2018).
Antibacterial Applications
The compound has been used in the synthesis of various derivatives that have exhibited antibacterial properties. For instance, certain synthesized compounds demonstrated moderate inhibitory effects against various bacterial strains, highlighting their potential as antibacterial agents. A specific compound was identified as the most active growth inhibitor of several bacterial strains, underlining the compound's relevance in antibacterial research (Kashif Iqbal et al., 2017).
Antimicrobial Applications
The compound has been a part of the synthesis process for various heterocycles, some of which have shown antimicrobial activities. This indicates the compound's role in the development of potential antimicrobial agents, with certain synthesized compounds showing moderate activities against various pathogenic bacterial and fungal strains (O. B. Ovonramwen et al., 2019).
Alzheimer's Disease Research
The compound has been used in synthesizing new derivatives aimed at finding new drug candidates for Alzheimer's disease. These compounds were evaluated for enzyme inhibition activity against acetylcholinesterase (AChE), a key target in Alzheimer's disease treatment. The synthesized compounds were also assessed for their haemolytic activity to evaluate their validity as new drug candidates (A. Rehman et al., 2018).
Propiedades
IUPAC Name |
2-piperidin-4-ylethyl cyclopentanecarboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2.ClH/c15-13(12-3-1-2-4-12)16-10-7-11-5-8-14-9-6-11;/h11-12,14H,1-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWUDDBXAJJJTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)OCCC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Piperidinyl)ethyl cyclopentanecarboxylate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 3-amino-4-[cyclohexyl(methyl)amino]benzoate](/img/structure/B1397286.png)
![Ethyl 3-amino-4-[benzyl(methyl)amino]benzoate](/img/structure/B1397287.png)
![Ethyl 3-amino-4-[(3-methoxypropyl)amino]benzoate](/img/structure/B1397290.png)
![Ethyl 3-amino-4-[(4-pyridinylmethyl)amino]benzoate](/img/structure/B1397291.png)
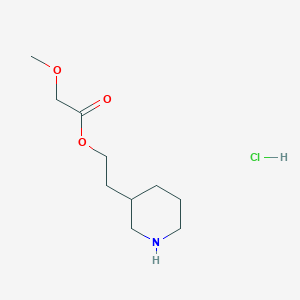
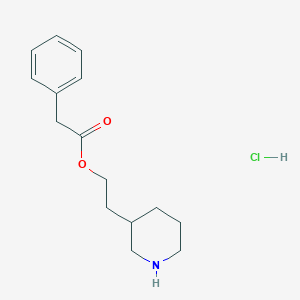
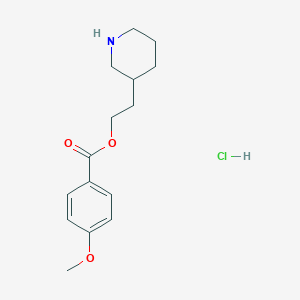
![3-[(2-Chlorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397298.png)
![3-[(2-Ethoxyphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397299.png)
![3-{2-[2-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1397300.png)
![Ethyl 3-amino-4-[(2-methoxyethyl)amino]benzoate](/img/structure/B1397303.png)
